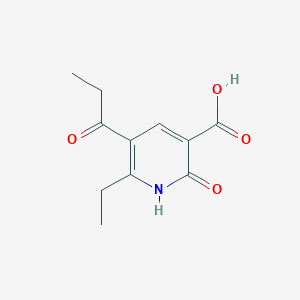
6-Ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid
Cat. No. B8643127
Key on ui cas rn:
88302-07-2
M. Wt: 223.22 g/mol
InChI Key: YHDKUXJBSHEMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04412077
Procedure details


A mixture containing 40.8 g of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinonitrile, 50 ml of water, 75 ml of concentrated sulfuric acid and 200 ml of acetic acid was heated on a steam bath for 8 hours, cooled and concentrated on a rotary evaporator to remove the acetic acid and water. The remaining mixture was diluted with 300 ml of water and chilled for 1 hour in an ice bath. The white solid that separated was collected, washed with water and dried in a vacuum over at 80° C. and recrystallized from isopropyl alcohol-ether and dried in a vacuum oven at 90° C. to yield 34.6 g of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid, m.p. 180°-182° C.
Quantity
40.8 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]#N)[CH3:2].[OH2:16].S(=O)(=O)(O)[OH:18]>C(O)(=O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]([OH:18])=[O:16])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1NC(C(C#N)=CC1C(CC)=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated on a steam bath for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetic acid and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remaining mixture was diluted with 300 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled for 1 hour in an ice bath
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid that separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum over at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropyl alcohol-ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 90° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
